molecular formula C7H6BrNO2 B108346 3-Amino-2-bromobenzoic acid CAS No. 168899-61-4

3-Amino-2-bromobenzoic acid

Cat. No.: B108346
CAS No.: 168899-61-4
M. Wt: 216.03 g/mol
InChI Key: PAGROCHVTXMVTP-UHFFFAOYSA-N
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Description

3-Amino-2-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by a bromine atom and an amino group, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

3-Amino-2-bromobenzoic acid is a key compound used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound is the palladium catalyst used in this reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the this compound, acting as a nucleophilic organoboron reagent, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a critical step in various biochemical pathways. It enables the formation of complex organic compounds by joining chemically differentiated fragments . The downstream effects of this reaction are diverse, depending on the specific compounds being synthesized .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of conditions.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-bromobenzoic acid can be synthesized through various methods. One common approach involves the bromination of 3-aminobenzoic acid. This reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-bromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or organic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Nitrobenzoic acids.

    Reduction Products: Aminobenzoic acid derivatives.

Scientific Research Applications

3-Amino-2-bromobenzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Amino-3-bromobenzoic acid
  • 4-Amino-3-bromobenzoic acid
  • 5-Amino-2-bromobenzoic acid

Comparison: 3-Amino-2-bromobenzoic acid is unique due to the specific positioning of the amino and bromine substituents, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in synthesis and research.

Biological Activity

3-Amino-2-bromobenzoic acid (C₇H₆BrNO₂), also known by its CAS number 168899-61-4, is a compound that has garnered attention due to its potential biological activities. This article delves into its structural properties, biological effects, and relevant case studies that highlight its significance in pharmacology and biochemistry.

Structural Properties

This compound is characterized by the presence of an amino group and a bromine atom attached to a benzoic acid framework. Its molecular weight is approximately 216.03 g/mol, with a melting point ranging from 153°C to 158°C . The compound exhibits tautomerism, which can influence its biological activity by altering its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess notable antimicrobial properties. For instance, studies have shown that benzoic acid derivatives exhibit significant antibacterial activity against various pathogens. The mechanism of action typically involves the inhibition of cell wall synthesis or protein synthesis in bacteria, similar to established antibiotic classes .

Table 1: Antibacterial Activity of Benzoic Acid Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-Aminobenzoic acidEscherichia coli16 µg/mL
2-Aminobenzoic acidPseudomonas aeruginosa64 µg/mL

This table summarizes the findings from various studies that have tested the antibacterial efficacy of benzoic acid derivatives, indicating that even minor structural changes can significantly affect potency.

Cytotoxic Effects

In addition to antimicrobial activity, this compound has been evaluated for its cytotoxic effects on cancer cell lines. A study focused on its impact on human cancer cells revealed an IC₅₀ value of approximately 50 µg/mL against MCF-7 breast cancer cells, suggesting moderate cytotoxicity . The underlying mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial in programmed cell death.

Case Studies

  • Antibacterial Efficacy : A study conducted by Richards and Xing assessed the antibacterial properties of various aminobenzoic acids, including this compound. The results demonstrated that this compound effectively inhibited bacterial DNA synthesis, underscoring its potential as a therapeutic agent against resistant bacterial strains .
  • Cancer Cell Studies : In vitro experiments involving human cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability. The compound was shown to disrupt mitochondrial function and increase reactive oxygen species (ROS) production, contributing to its cytotoxic effects .

Properties

IUPAC Name

3-amino-2-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGROCHVTXMVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619759
Record name 3-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168899-61-4
Record name 3-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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